6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone

Description

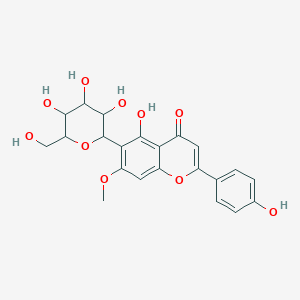

Chemical Structure and Identification 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone is a flavone glycoside characterized by a flavone backbone substituted with hydroxyl groups at positions 4' and 5, a methoxy group at position 7, and a β-D-glucopyranosyl moiety at position 4. Its molecular formula is C₂₂H₂₂O₁₁, and it is structurally related to its aglycone, 4',5-dihydroxy-7-methoxyflavone (genkwanin), which lacks the glucose unit .

Natural Sources This compound is isolated from sugarcane (Saccharum spp.) mill syrup and has also been identified as a constituent of Leonuri Herba (益母草), where it serves as a quality marker . Additionally, it is found in plants of the Asteraceae, Lamiaceae, and other families under synonyms such as flavocommelitin .

Synthesis and Analytical Data Synthesis involves glycosylation of the aglycone (4',5-dihydroxy-7-methoxyflavone) with activated glucose derivatives. Analytical methods like HPLC and mass spectrometry are used for identification, with retention time and spectral data distinguishing it from non-glycosylated analogs .

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRULANJVVJLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis

Chemical synthesis of flavonoid glycosides like 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone typically involves several steps:

Extraction Methods

Extraction of 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone from plant sources is commonly performed using solvent-based methods:

Purification Techniques

Purification of 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone involves several steps to achieve high purity:

Data and Results

Chemical Reactions Analysis

Types of Reactions

6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the flavonoid backbone can be reduced to form dihydroflavonoids.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halides or nucleophiles in the presence of catalysts.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydroflavonoids.

Substitution: Formation of various substituted flavonoids.

Scientific Research Applications

6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone has several scientific research applications:

Chemistry: Used as a model compound to study glycosylation reactions and the behavior of flavonoid C-glycosides.

Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It may also interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The exact mechanism involves the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Flavones and their glycosides exhibit diverse biological activities influenced by hydroxylation, methoxylation, and glycosylation patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Glycosylation Impact: The glucopyranosyl group at position 6 enhances water solubility compared to its aglycone, genkwanin, which may improve bioavailability . In contrast, malonylated derivatives (e.g., 5-O-malonylglucose in Equisetum arvense) exhibit increased molecular weight (C₂₅H₃₀O₅, MW 532.46) and altered stability .

Biological Activity: Antioxidant Effects: Both 6-beta-D-glucopyranosyl-4',5-dihydroxy-7-methoxyflavone and apigenin demonstrate antioxidant activity, but the glucoside’s larger size may limit membrane permeability compared to non-glycosylated flavones . Anti-Inflammatory Action: Cirsimaritin (6,7-dimethoxy analog) shows stronger anti-inflammatory effects in Salvia spp., suggesting methoxy groups enhance this activity .

Source-Specific Roles: In Leonuri Herba, 6-beta-D-glucopyranosyl-4',5-dihydroxy-7-methoxyflavone is a quality marker, distinguishing it from co-occurring compounds like rutin and hyperoside . In sugarcane, its presence correlates with plant stress responses, similar to 8-galactopyranosyl-6-glucopyranosyl-4',5-dihydroxy-7-methoxyflavone in Pisum sativum under pathogen attack .

Biological Activity

6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone, also known as 7-O-Methylapigenin 6-C-beta-D-glucopyranoside, is a flavonoid glycoside derived from various plant sources, including Dorcoceras hygrometricum and Swertia ciliata . It possesses a complex structure characterized by a glucopyranosyl moiety attached to a flavone backbone, featuring hydroxyl and methoxy functional groups that contribute to its biological activities .

Chemical Structure and Properties

- Molecular Formula : C22H22O10

- Molecular Weight : 446.12 g/mol

- Structural Features :

- Hydroxyl groups at positions 4' and 5'

- Methoxy group at position 7

- Glycosidic bond at the 6-position

The unique structural characteristics of this compound play a significant role in its biological activity, particularly in its interactions with various biological targets.

Biological Activities

Research on the biological activities of 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone has revealed several promising effects:

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in cells . The antioxidant capacity is crucial for preventing cellular damage and reducing the risk of chronic diseases.

Tyrosinase Inhibition

One of the most notable activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In studies involving B16-F10 murine melanoma cells, it demonstrated significant inhibition of melanin production, outperforming standard inhibitors like kojic acid . The IC50 value for tyrosinase inhibition was reported to be lower than that of many other flavonoids, indicating strong potential as a skin-whitening agent.

| Compound | IC50 (µM) | Source |

|---|---|---|

| Kojic Acid | 13.90 ± 0.34 | Standard |

| 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone | <10 | B16-F10 Cells |

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating various signaling pathways involved in inflammation. Studies suggest that it can reduce the expression of pro-inflammatory cytokines and inhibit inflammatory cell infiltration in tissues . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of 6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone:

-

Tyrosinase Inhibition Study :

- Researchers evaluated the inhibitory effects on tyrosinase using B16-F10 melanoma cells.

- Results indicated that the compound significantly reduced melanin production and inhibited tyrosinase activity more effectively than kojic acid.

- Mechanistic studies revealed downregulation of MITF (Microphthalmia-associated transcription factor) and TRP (Tyrosinase-related protein) expression .

- Antioxidant Activity Assessment :

- Anti-inflammatory Mechanism Exploration :

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 6-β-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone from natural sources?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. For example, similar flavonoid glycosides from Viscum album were isolated using column chromatography (silica gel or Sephadex LH-20) and identified via NMR and mass spectrometry . Key steps include:

- Solvent partitioning : Use polar solvents to extract phenolic compounds.

- Fractionation : Employ gradient elution (e.g., ethyl acetate/methanol/water) to separate glycosides.

- Purity validation : Confirm via HPLC-UV or LC-MS with comparison to published retention times .

Q. How is the structure of 6-β-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone elucidated?

- Answer : Structural characterization requires a combination of:

- Spectroscopic techniques :

- NMR : Assign signals for aglycone (e.g., flavone core: δ 6.5–8.0 ppm for aromatic protons) and glycosidic linkages (e.g., β-D-glucopyranosyl anomeric proton at δ 4.8–5.2 ppm) .

- HR-MS : Confirm molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) and glycosidic cleavage patterns .

- Comparative analysis : Cross-reference with databases like PubChem or NMR libraries for flavonoid glycosides .

Q. What in vitro bioassays are suitable for initial screening of its biological activity?

- Answer : Common assays include:

- Antioxidant activity : DPPH radical scavenging or ORAC assays .

- Anti-glycation : Inhibition of advanced glycation end-product (AGE) formation, measured via fluorescence or ELISA .

- Enzyme inhibition : Use β-glucosidase assays to study glycoside hydrolysis (e.g., 4-nitrophenyl-β-D-glucopyranoside as a substrate) .

Advanced Research Questions

Q. How can synthetic challenges in preparing 6-β-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone be addressed?

- Answer : Key strategies include:

- Protecting group chemistry : Use acetyl or benzyl groups to shield hydroxyls during glycosylation .

- Glycosylation optimization : Employ Koenigs-Knorr or Schmidt methods for β-D-glucopyranosyl attachment, with AgOTf or BF₃·Et₂O as catalysts .

- Deprotection : Final steps involve mild alkaline hydrolysis (e.g., NaOMe/MeOH) to preserve labile methoxy groups .

Q. How do structural modifications (e.g., glycosylation position, methoxy groups) influence bioactivity?

- Answer : Structure-activity relationships (SAR) can be studied via:

- Analog synthesis : Compare derivatives like 7-methoxy vs. 5-methoxy substitution .

- Bioassay correlation : For example, 4',5-dihydroxy groups enhance antioxidant activity, while methoxy groups at C-7 may reduce solubility but increase membrane permeability .

- Computational modeling : Use docking studies to predict interactions with targets like AGE receptors or oxidoreductases .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?

- Answer : Discrepancies often arise from purity or stereochemical factors. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.